molecular formula C62H60Cl2N6O16 B12783435 Glycine, (2R)-2-(3-(4-((2R)-2-carboxy-2-(((phenylmethoxy)carbonyl)amino)ethyl)-2-chlorophenoxy)-4,5-dihydroxyphenyl)glycylglycyl-(betaR)-3-chloro-beta-hydroxy-L-tyrosyl-, 4-methyl ester, cyclic (15-34)-ether,cyclic22,42-(4,6,6'-trihydroxy-5-((tricyclo(3.3.1.13,7)dec-2-ylamino)methyl)(1,1'-biphenyl)-3',2-diyl) deriv., (2(2R),4(2S))- CAS No. 562105-48-0

Glycine, (2R)-2-(3-(4-((2R)-2-carboxy-2-(((phenylmethoxy)carbonyl)amino)ethyl)-2-chlorophenoxy)-4,5-dihydroxyphenyl)glycylglycyl-(betaR)-3-chloro-beta-hydroxy-L-tyrosyl-, 4-methyl ester, cyclic (15-34)-ether,cyclic22,42-(4,6,6'-trihydroxy-5-((tricyclo(3.3.1.13,7)dec-2-ylamino)methyl)(1,1'-biphenyl)-3',2-diyl) deriv., (2(2R),4(2S))-

Cat. No.: B12783435
CAS No.: 562105-48-0
M. Wt: 1216.1 g/mol
InChI Key: HUKRBPROWSJEFG-JYKLDEFJSA-N
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Description

The compound “Glycine, (2R)-2-(3-(4-((2R)-2-carboxy-2-(((phenylmethoxy)carbonyl)amino)ethyl)-2-chlorophenoxy)-4,5-dihydroxyphenyl)glycylglycyl-(betaR)-3-chloro-beta-hydroxy-L-tyrosyl-, 4-methyl ester, cyclic (15-34)-ether,cyclic22,42-(4,6,6’-trihydroxy-5-((tricyclo(33113,7)dec-2-ylamino)methyl)(1,1’-biphenyl)-3’,2-diyl) deriv, (2(2R),4(2S))-” is a highly complex organic molecule This compound features multiple functional groups, including carboxylic acids, esters, amides, phenols, and chlorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:

    Protection and Deprotection Steps: Protecting groups like benzyl or tert-butyl esters may be used to protect reactive functional groups during intermediate steps.

    Coupling Reactions: Peptide coupling reagents such as EDCI or DCC may be used to form amide bonds.

    Oxidation and Reduction: Specific steps may require oxidation (using reagents like PCC or DMP) or reduction (using reagents like NaBH4 or LiAlH4).

    Cyclization: Intramolecular cyclization reactions to form the cyclic ether structure.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve:

    Flow Chemistry: Continuous flow reactors to improve reaction efficiency and safety.

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Advanced purification techniques like HPLC or crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic groups can undergo oxidation to form quinones.

    Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block for synthesizing other complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.

    Protein Interactions: Studied for its interactions with proteins and peptides.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals.

    Diagnostics: Used in diagnostic assays for detecting specific biomolecules.

Industry

    Materials Science:

    Biotechnology: Used in biotechnological applications for protein engineering and synthetic biology.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with specific receptors on cell surfaces to modulate signaling pathways.

    Protein-Protein Interactions: Disrupting or stabilizing protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Similar to other peptides with complex structures and multiple functional groups.

    Phenolic Compounds: Shares similarities with other phenolic compounds in terms of reactivity and biological activity.

    Chlorinated Aromatics: Similar to other chlorinated aromatic compounds in terms of substitution reactions.

Uniqueness

This compound’s uniqueness lies in its highly complex structure, which combines multiple functional groups and cyclic structures

Properties

CAS No.

562105-48-0

Molecular Formula

C62H60Cl2N6O16

Molecular Weight

1216.1 g/mol

IUPAC Name

(2R)-3-[4-[[(1R,13S,16S,17R,28R)-9-[(2-adamantylamino)methyl]-28-amino-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7,9,11,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]-3-chlorophenyl]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C62H60Cl2N6O16/c1-83-61(81)52-37-24-43(72)38(25-66-50-34-14-29-13-30(16-34)17-35(50)15-29)55(74)48(37)36-20-31(8-10-42(36)71)51-58(77)70-53(59(78)69-52)54(73)32-9-12-45(40(64)21-32)86-47-23-33(49(65)57(76)68-51)22-46(56(47)75)85-44-11-7-28(18-39(44)63)19-41(60(79)80)67-62(82)84-26-27-5-3-2-4-6-27/h2-12,18,20-24,29-30,34-35,41,49-54,66,71-75H,13-17,19,25-26,65H2,1H3,(H,67,82)(H,68,76)(H,69,78)(H,70,77)(H,79,80)/t29?,30?,34?,35?,41-,49-,50?,51-,52+,53+,54-/m1/s1

InChI Key

HUKRBPROWSJEFG-JYKLDEFJSA-N

Isomeric SMILES

COC(=O)[C@@H]1C2=CC(=C(C(=C2C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC(=C(C=C5)OC6=C(C(=CC(=C6)[C@H](C(=O)N4)N)OC7=C(C=C(C=C7)C[C@H](C(=O)O)NC(=O)OCC8=CC=CC=C8)Cl)O)Cl)O)C(=O)N1)O)O)CNC9C1CC2CC(C1)CC9C2)O

Canonical SMILES

COC(=O)C1C2=CC(=C(C(=C2C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC(=C(C=C5)OC6=C(C(=CC(=C6)C(C(=O)N4)N)OC7=C(C=C(C=C7)CC(C(=O)O)NC(=O)OCC8=CC=CC=C8)Cl)O)Cl)O)C(=O)N1)O)O)CNC9C1CC2CC(C1)CC9C2)O

Origin of Product

United States

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